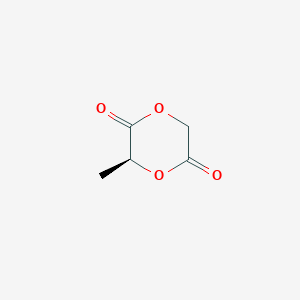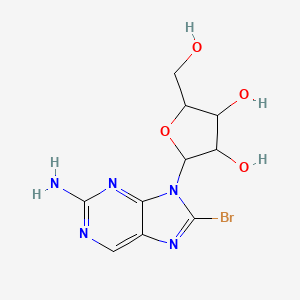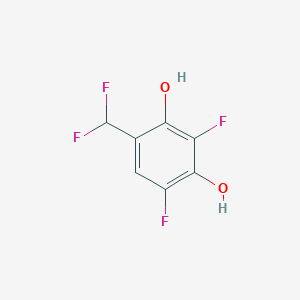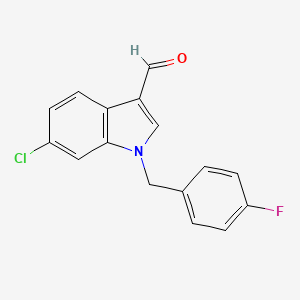
(3S)-3-Methyl-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Methyl-1,4-dioxane-2,5-dione is a cyclic ester derived from lactic acid. It is a versatile compound used in the production of biodegradable polymers, particularly polylactic acid (PLA). This compound is known for its biocompatibility and biodegradability, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3S)-3-Methyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the ring-opening polymerization of lactic acid under controlled conditions. Common initiators used in this process include tin(II) 2-ethylhexanoate and trifluoromethanesulfonic acid. The polymerization can be carried out in different environments such as vacuum-sealed vessels, high-pressure reactors, and microwave fields .
Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of starch or sugar to produce lactic acid, which is then polymerized to form the compound. The process is optimized to achieve high yields and purity, with careful control of temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
(3S)-3-Methyl-1,4-dioxane-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polylactic acid (PLA), a biodegradable polymer.
Biology: Serves as a scaffold material for tissue engineering, aiding in the regeneration and repair of tissues.
Medicine: Utilized in the fabrication of medical devices such as sutures and implants that safely degrade within the body over time.
Industry: Employed in the production of biodegradable plastics and other eco-friendly materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Methyl-1,4-dioxane-2,5-dione centers on its ability to form polymers. Upon exposure to heat, the compound initiates a ring-opening polymerization reaction, resulting in the formation of a linear polymer chain. This polymer chain can undergo further modifications, enabling the creation of a diverse array of materials, including biodegradable polymers and medical devices .
Comparación Con Compuestos Similares
(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione: Another cyclic ester with similar properties but different stereochemistry.
(1S,3S,4S,7R,11R)-3-(4-Nitrophenyl)-11-aza-2,6-dioxatricyclo[5,3,1,04,11]undecane: A compound with a more complex structure and different applications.
Uniqueness: (3S)-3-Methyl-1,4-dioxane-2,5-dione is unique due to its specific stereochemistry, which imparts distinct properties and reactivity. Its ability to form biodegradable and biocompatible polymers makes it particularly valuable in medical and environmental applications .
Propiedades
| 57377-80-7 | |
Fórmula molecular |
C5H6O4 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
(3S)-3-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1 |
Clave InChI |
MVXNGTMKSZHHCO-VKHMYHEASA-N |
SMILES isomérico |
C[C@H]1C(=O)OCC(=O)O1 |
SMILES canónico |
CC1C(=O)OCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)




